4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride
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Overview
Description
“4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride” is a compound that is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . It is also related to Phenibut, a central nervous system depressant with anxiolytic effects, used to treat anxiety, insomnia, and for a variety of other indications .
Scientific Research Applications
Synthesis and Analysis
- Synthesis Techniques : Research by Vasil'eva et al. (2016) focuses on synthesizing β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-(4-chlorophenyl)butanoic acid, through methods like acid hydrolysis of oxopyrrolidinecarboxylic acids. This approach is highlighted for its simplicity and satisfactory yields of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Enantiomer Resolution and Pharmacological Activity
- Enantiomer Pharmacology : A study by Witczuk et al. (1980) resolved racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers, finding significant differences in their pharmacological effectiveness. The R(+) enantiomer proved notably more effective than the S(-) one and the racemate (Witczuk, Khaunina, & Kupryszewski, 1980).
Derivative Synthesis and Reactivity
- Tetrazole-Containing Derivatives : Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, utilizing the reactivity of amino and carboxy terminal groups. They reported high yields of these derivatives, indicating a broad scope of potential applications (Putis, Shuvalova, & Ostrovskii, 2008).
Chemoenzymatic Synthesis and Isomer Analysis
- Chemoenzymatic Synthesis : Research by Andruszkiewicz, Barrett, and Silverman (1990) details the high-yield chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This process involves enantioselective hydrolysis and subsequent conversion of ester groups to amines (Andruszkiewicz, Barrett, & Silverman, 1990).
Substrate Specificity in Biochemical Reactions
- Biochemical Substrate Specificity : Silverman et al. (1987) investigated the substrate and inhibitory properties of various isomers of 4-amino-3-(4-chlorophenyl)butanoic acid in biochemical processes. This study provides insights into the molecular interactions and specificities of these compounds in biological systems (Silverman, Invergo, Levy, & Andrew, 1987).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with neural hyperexcitability that leads to a lowered stretch reflex threshold due to reduced suppression of the synapses between the ia afferent and the efferent alpha motor neurons in the spinal cord .
Mode of Action
The mode of action of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may work by blocking potassium channels and promoting the conduction of action potentials along demyelinated axons .
Biochemical Pathways
The biochemical pathways affected by 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s known that similar compounds can affect various pathways, including those involved in neural hyperexcitability .
Pharmacokinetics
The pharmacokinetics of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride It’s suggested that it may promote the conduction of action potentials along demyelinated axons .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8;/h2-5H,6-7,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSEJLDYOKSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride |
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